

Application Notes: MM120 (Lysergide D-Tartrate) for GAD

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Compound Focus: Lysergide tartrate

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These notes summarize the key findings from a phase 2b, double-blind, placebo-controlled, dose-optimization study (NCT05407064), which forms the basis for the proposed protocol [1].

Clinical Efficacy and Dose Response

The primary outcome was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) score at week 4. The study demonstrated a statistically significant dose-response relationship.

Table 1: Efficacy Endpoints for a Single Dose of MM120 in GAD (vs. Placebo) [1] [2] [3]

Dose	HAM-A Change at Week 4 (LS Mean Diff.)	P-value	Response Rate at Week 12*	Remission Rate at Week 12
25 µg	-1.2 points	Not Significant	Information Missing	Information Missing
50 µg	-1.8 points	Not Significant	Information Missing	Information Missing
100 µg	-7.6 points	< .001	65%	48%
200 µg	-6.0 points	Significant	Information Missing	Information Missing

Dose	HAM-A Change at Week 4 (LS Mean Diff.)	P-value	Response Rate at Week 12*	Remission Rate at Week 12
Placebo	Reference	—	30.8%	20.5%

*Response defined as $\geq 50\%$ reduction in HAM-A total score. Remission defined as HAM-A total score ≤ 7 .

- **Secondary Outcomes:** Significant improvements were also observed in depressive symptoms, as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS), with a difference of -6.4 points for the 100 μg group at week 12 [2] [3].
- **Dose Selection:** The 100 μg dose was selected as optimal for phase 3 trials due to its robust and durable efficacy, earlier onset of action, and a more favorable adverse event profile compared to the 200 μg dose [2].

Safety and Tolerability Profile

Most adverse events (AEs) were mild to moderate, transient, and occurred on dosing day, consistent with the expected psychedelic effects of lysergide [1] [3].

Table 2: Common Adverse Events on Dosing Day by Dose Group [1] [4]

Adverse Event	Placebo	100 μg MM120	200 μg MM120
Any Treatment-Emergent AE	56%	97.5%	100%
Visual Perceptual Changes*	10.3%	92.5%	100%
Nausea	7.7%	40.0%	60.0%
Headache	23.1%	35.0%	27.5%
Euphoric Mood	Information Missing	27.5%	Information Missing

*Includes illusions, pseudo-hallucinations, and visual hallucinations.

Detailed Experimental Protocol

This protocol is adapted from the phase 2b study to guide future clinical trials [1] [5].

Study Design

- **Type:** Multicenter, randomized, double-blind, placebo-controlled, dose-optimization study.
- **Objective:** To determine the dose-response relationship of a single administration of MM120 in adults with GAD.

Participant Selection

- **Inclusion Criteria:**
 - Adults aged 18-74.
 - Primary diagnosis of moderate to severe GAD, confirmed by a HAM-A total score ≥ 20 at screening and baseline.
- **Exclusion Criteria:**
 - Participants must be tapered off and washed out from any concurrent anxiolytic or antidepressant medications prior to dosing.
 - Standard exclusions for psychiatric clinical trials apply (e.g., history of psychosis, bipolar disorder, significant suicidal risk).

Dosing Session Procedures

A critical finding was that efficacy was achieved **without co-occurring psychotherapy** [5]. The session is managed for safety and support, not therapeutic intervention.

- **Setting:** A controlled, comfortable outpatient room. Participants may listen to music, read, or write but should not engage in structured psychotherapy.
- **Personnel:** Two Dosing Session Monitors (DSMs), qualified per FDA guidance, are assigned to each participant to ensure safety and provide non-therapeutic comfort [5].
- **Dosing:** Administer a single, orally disintegrating tablet of MM120 (100 μg for optimal dose) or matching placebo.
- **Monitoring:**
 - **Vital Signs:** Continuous monitoring for a minimum of 12 hours post-dose.

- **Session Conclusion:** A pre-specified checklist is used to assess the resolution of drug effects. Starting at 8 hours post-dose, participants can be evaluated for release if criteria are met. Approximately 45% of participants receiving 100 µg met release criteria at 8 hours, and 87.5% at 10 hours [5].

Assessment Schedule

Assessments should be performed at:

- **Baseline**
- **Day 2** post-dose
- **Weeks 1, 2, 4, 8, and 12** post-dose

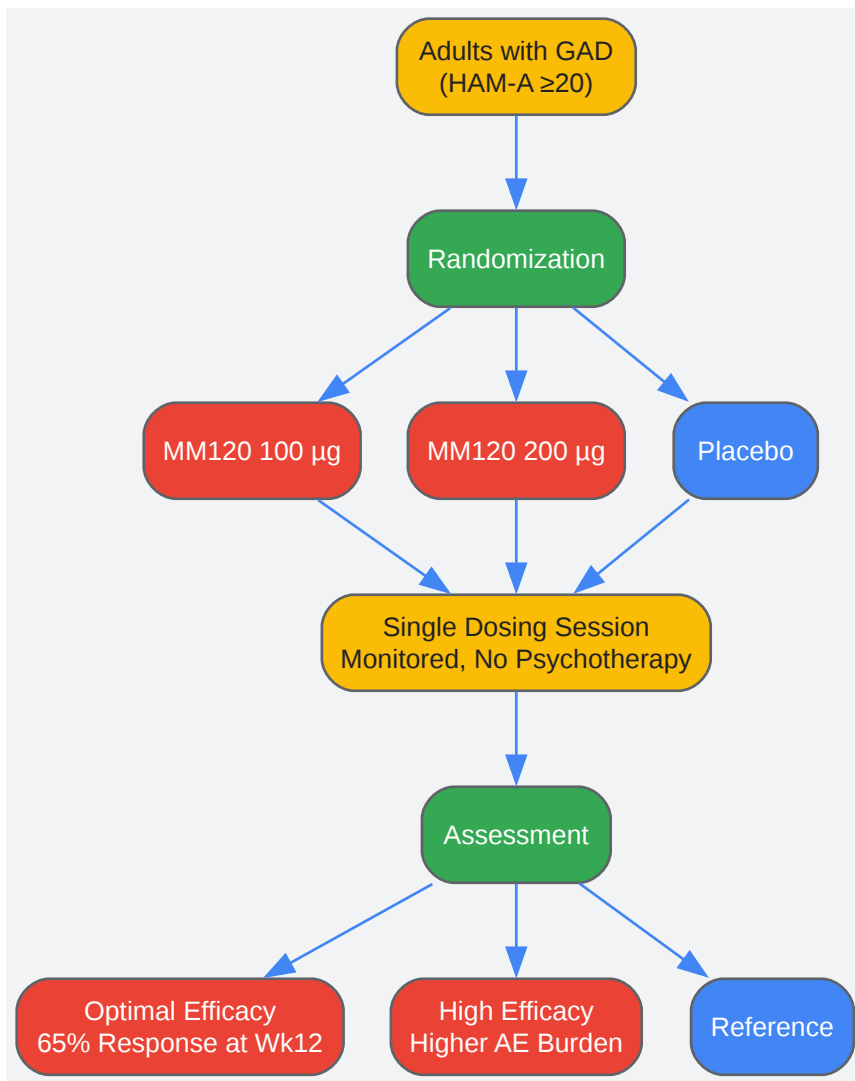
Primary efficacy endpoint is at Week 4.

Scientific Context and Diagrams

Mechanism of Action

Lysergide is a semisynthetic ergoline derivative with a complex pharmacological profile. It is a potent agonist at various serotonin (5-HT) receptors, particularly the 5-HT_{2A} receptor, which is believed to mediate its primary psychedelic and potential therapeutic effects [6]. Its action is characterized by high potency, with an effective oral dose in the microgram range [7].

The following diagram illustrates the core workflow and key findings from the clinical trial protocol.



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Figure 1: Clinical Trial Workflow and Key Outcomes for MM120 in GAD. This diagram summarizes the patient journey through the phase 2b study, highlighting the randomization to different dose groups, the single monitored dosing session, and the primary efficacy outcomes that identified the 100 µg dose as optimal.

Contrast with Microdosing

It is important to distinguish this macrodosing protocol from microdosing. A separate randomized clinical trial investigating repeated, low doses of LSD (20 µg, twice weekly) for ADHD found it to be **no more**

effective than a placebo [8]. This underscores that the efficacy seen in GAD is specific to a single, higher, psychoactive dose administered in a controlled setting.

Conclusion for Researchers

The phase 2b data for MM120 (lysergide D-tartrate) indicates that a single 100 µg dose, administered in a supervised clinical setting without concomitant psychotherapy, represents a promising therapeutic paradigm for Generalized Anxiety Disorder. The effects are rapid, durable over at least 12 weeks, and extend to comorbid depressive symptoms. Researchers should note the critical importance of the dosing environment and participant safety monitoring to manage the expected, transient perceptual effects.

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